

spectroscopic data (NMR, IR, MS) for Methyl 3-amino-5-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-amino-5-fluorobenzoate

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A comprehensive analysis of the spectroscopic data for **Methyl 3-amino-5-fluorobenzoate**, a valuable intermediate in pharmaceutical and chemical research, is presented in this technical guide.^{[1][2][3]} This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 3-amino-5-fluorobenzoate**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Aromatic CH	6.8 - 7.5	Multiplet	Ar-H	
NH ₂	3.5 - 4.5	Broad Singlet	Amine Protons	
OCH ₃	~3.8	Singlet	Methyl Ester Protons	
¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Assignment		
Carbonyl C=O	~166	Ester Carbonyl		
Aromatic C-F	161 - 164 (d, ¹ JCF ≈ 245 Hz)	Carbon bonded to Fluorine		
Aromatic C-NH ₂	~148	Carbon bonded to Amine		
Aromatic C-COOCH ₃	~132	Carbon bonded to Ester		
Aromatic CH	105 - 120	Aromatic Carbons		
OCH ₃	~52	Methyl Ester Carbon		

Note: Predicted values are based on analogous compounds such as methyl 3-fluorobenzoate and methyl 3-aminobenzoate.[\[4\]](#)[\[5\]](#)

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Spectroscopic Technique	Key Absorptions / Fragments	Interpretation
IR Spectroscopy (cm ⁻¹)	3450 - 3300 (two bands)	N-H stretching of primary amine
3100 - 3000	Aromatic C-H stretching	
1720 - 1700	C=O stretching of the ester	
1620 - 1580	N-H bending and aromatic C=C stretching	
1250 - 1200	Asymmetric C-O-C stretching of the ester	
1100 - 1000	Symmetric C-O-C stretching of the ester	
Mass Spectrometry (m/z)	169	Molecular ion (M ⁺)
138	Loss of methoxy group (-OCH ₃)	
110	Loss of carbomethoxy group (-COOCH ₃)	

Note: IR data is predicted based on typical functional group absorptions. Mass spectrometry fragments are predicted based on the structure of **Methyl 3-amino-5-fluorobenzoate**.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **Methyl 3-amino-5-fluorobenzoate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution should be free of particulate matter.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz spectrometer.
 - For ^1H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a wider spectral window and a longer acquisition time due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
 - KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.
- Data Acquisition:
 - Place the prepared sample in the IR spectrometer.
 - Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
 - A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

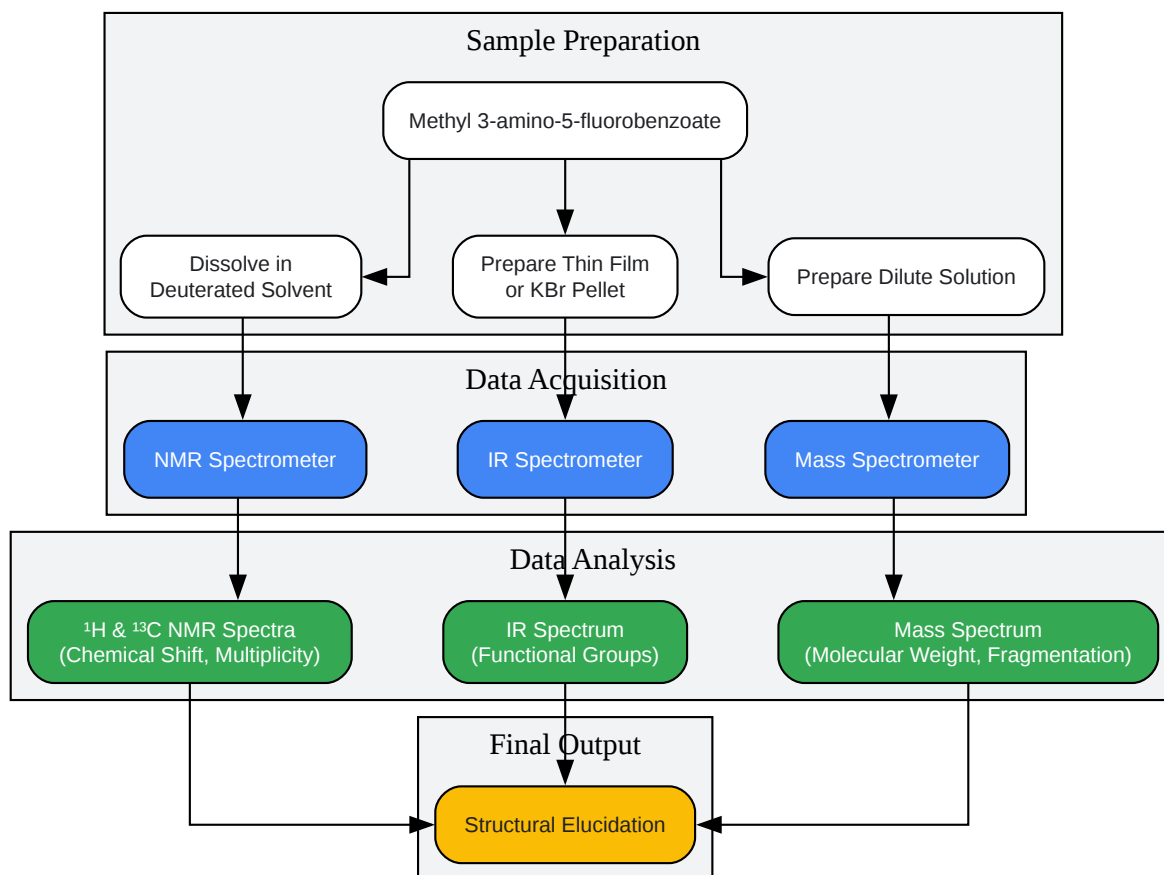
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small organic molecules and often results in fragmentation, providing structural information.
- Data Acquisition:
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
 - The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **Methyl 3-amino-5-fluorobenzoate**.



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Caption: Workflow for Spectroscopic Analysis.

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